1-(2-Fluorobenzoyl)azetidin-3-amine
Overview
Description
Synthesis Analysis
Azetidines can be synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-step synthesis of azetidine-3-amines, starting from a bench stable, commercial material has also been reported .Molecular Structure Analysis
Amines, including azetidines, have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Chemical Reactions Analysis
Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
Amines are bases; they react with acids to form salts . They also have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Scientific Research Applications
Azetidine Derivatives and Their Chemical Reactions
Azetidine derivatives, like 1-(2-Fluorobenzoyl)azetidin-3-amine, are involved in various chemical reactions. For instance, azetidine derivatives have been prepared through the reaction of 1-t-butylazetidinyl-3 tosylate with ammonia, primary, and secondary amines, and mercaptans, showcasing their reactivity with different compounds and potential for diverse applications (Chen, Kato, & Ohta, 1968).
Applications in Antimicrobial Agents
Several azetidine derivatives, including structures similar to this compound, have shown significant potential as antimicrobial agents. New azetidin-2-ones have been synthesized and found to exhibit notable antimicrobial activity (Halve et al., 2007).
Antibacterial Properties
Azetidine derivatives have been incorporated into quinolone nuclei to create fluoroquinolones. Some of these derivatives displayed superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), compared to clinically used fluoroquinolones (Ikee et al., 2007).
Synthesis of N-Unsubstituted Azetidin-3-Amines
The synthesis of N-unsubstituted azetidin-3-amines, which are structurally related to this compound, has been achieved through ring-opening reactions, offering insights into the synthetic versatility of azetidine-based compounds (Mlostoń & Celeda, 2005).
Use in Drug Design
Azetidine derivatives have been employed in the design and synthesis of novel drug compounds. The structure of these compounds has been crucial in determining their pharmacological profiles, including their antimicrobial properties (Ansari & Lal, 2009).
Synthesis of Antibacterial Agents
The use of azetidine derivatives in the synthesis of antibacterial agents further underscores their potential in medicinal chemistry. These compounds have been effectively used to create agents with potent antibacterial activity, which can be a valuable asset in combating drug-resistant bacterial strains (Frigola et al., 1995).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which 1-(2-fluorobenzoyl)azetidin-3-amine belongs, are known to have a wide range of biological activities .
Mode of Action
Azetidines are known to interact with various biological targets through different mechanisms .
Biochemical Pathways
Azetidines are known to be involved in various biochemical processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Azetidines are known to have a wide range of biological activities .
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-5-7(12)6-13/h1-4,7H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCHGFHSVWYGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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